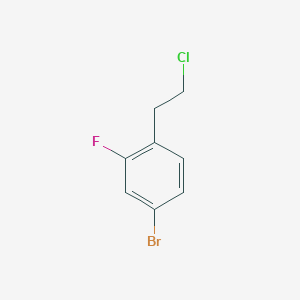
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a 3-bromo-5-nitrobenzyl group and a Boc-protected amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine typically involves multiple steps:
Formation of the 3-Bromo-5-nitrobenzyl intermediate: This can be achieved by nitration of 3-bromo-benzyl alcohol, followed by protection of the hydroxyl group.
Coupling with piperidine: The intermediate is then coupled with piperidine under basic conditions to form the desired product.
Boc protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amine.
Deprotection reactions: The Boc group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Conversion to the corresponding amine.
Deprotection: Formation of the free amine.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-nitrobenzyl alcohol
- 3-Bromo-5-nitrobenzyl fluoride
- 3-Bromo-5-nitrobenzyl chloride
Uniqueness
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is unique due to the combination of its piperidine ring and the specific substitution pattern on the benzyl group. This structural uniqueness can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H24BrN3O4 |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(3-bromo-5-nitrophenyl)methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)19-14-5-4-6-20(11-14)10-12-7-13(18)9-15(8-12)21(23)24/h7-9,14H,4-6,10-11H2,1-3H3,(H,19,22) |
Clave InChI |
QBQXSHZAQHHOMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)




![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
